6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine is a derivative of 3H-imidazo[4,5-b]pyridines1. These compounds have been designed and synthesized as selective mTOR inhibitors1.
Synthesis Analysis
The synthesis of 3H-imidazo[4,5-b]pyridines derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine2. The reaction of this compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds2. The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N42.
Molecular Structure Analysis
The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method2. Hirshfeld surface analysis was used to determine the intermolecular interactions responsible for the stabilization of the molecule2.
Chemical Reactions Analysis
The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified2. The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4)2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine can be determined using various methods such as NMR spectroscopy, X-Ray diffraction, and DFT method2.
Scientific Research Applications
Corrosion Inhibition
A study by Saady et al. (2021) evaluated the performance of imidazo[4,5-b] pyridine derivatives as inhibitors against mild steel corrosion in an acidic environment. The derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, showed high inhibition efficiency, indicating their potential as effective corrosion inhibitors. This finding is supported by various analytical techniques, including Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Density Functional Theory (DFT) calculations, demonstrating their mixed-type inhibitor behavior and strong adsorption onto the steel surface. Saady et al., 2021.
Potential Tyrosyl-tRNA Synthetase Inhibitors
Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated them as potential tyrosyl-tRNA synthetase inhibitors. The study involved a systematic approach to synthesize these compounds, followed by structural elucidation and molecular docking studies. The results highlighted the compound 9a as the most potent, with significant binding affinity, suggesting these derivatives' potential as therapeutic agents against diseases where tyrosyl-tRNA synthetase plays a role. Jabri et al., 2023.
Anticancer and Antimicrobial Activity
Research by Shelke et al. (2017) on microwave-assisted and conventional synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives showcased their promising anticancer and antimicrobial properties. Specific derivatives exhibited significant activity against breast cancer cell lines and notable antibacterial and antifungal effects, indicating the potential of imidazo[4,5-b]pyridine moiety as a template for developing new therapeutic agents in these fields. Shelke et al., 2017.
Safety And Hazards
The safety and hazards of 6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine are not specifically mentioned in the sources. However, similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 33.
Future Directions
The imidazo[4,5-b]pyridine moiety may serve as a new promising template for the synthesis of anticancer and antimicrobial agents4. Further study is required for the evaluation of their mechanism of action4.
properties
IUPAC Name |
6-bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-7-11-6-3-5(9)4-10-8(6)12-7/h3-4H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFIFOOCPJDOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499430 | |
Record name | 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
68175-12-2 | |
Record name | 6-Bromo-2-ethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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